Testosterone Caproate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTZVOQGIFMAV-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908205 | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-45-5 | |
| Record name | Testosterone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Testosterone Caproate
Esterification Reactions for 17β-Hydroxyl Steroids
The synthesis of testosterone (B1683101) caproate primarily involves the esterification of the 17β-hydroxyl group of testosterone. nih.gov This reaction is a fundamental process in medicinal chemistry to modify the properties of steroid hormones. Several methods have been developed to achieve this transformation, each with its own set of reagents and conditions.
Acylation via Acid Chloride Mechanisms
A common and efficient method for synthesizing testosterone caproate is through acylation using caproyl chloride (hexanoyl chloride) in the presence of a base. The reaction mechanism is a nucleophilic acyl substitution where the 17β-hydroxyl group of testosterone attacks the electrophilic carbonyl carbon of the acyl chloride.
A typical procedure involves dissolving testosterone in an anhydrous solvent like dichloromethane. A base, such as triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid that is formed during the reaction. A catalyst, like 4-(dimethylamino)pyridine (DMAP), is often included to accelerate the acylation process. The reaction is typically carried out at room temperature for about 24 hours. This method has been reported to produce high yields and purity of testosterone esters.
Table 1: Reaction Conditions for Acylation of Testosterone with Caproyl Chloride
| Parameter | Condition | Reference |
| Acylating Agent | Caproyl Chloride (1.5 equivalents) | |
| Base | Triethylamine (1.5 equivalents) | |
| Catalyst | 4-(dimethylamino)pyridine (DMAP) | |
| Solvent | Anhydrous Dichloromethane (CH2Cl2) | |
| Temperature | Room Temperature (~25 °C) | |
| Reaction Time | 24 hours |
Anhydride-Mediated Esterification Protocols
Another established method for the synthesis of this compound utilizes caproic anhydride (B1165640) as the acylating agent. In this protocol, testosterone is heated with caproic anhydride in the presence of a base, which also often serves as the solvent. sci-hub.se
A classical procedure involves heating a mixture of testosterone, pyridine, and caproic acid anhydride. Pyridine acts as both the solvent and a base to neutralize the caproic acid formed during the esterification. The mixture is typically heated to around 125°C for a short period, for example, 30 minutes. After the reaction is complete, the mixture is cooled, and the product is isolated and purified. This method can also be used to synthesize a mixture of testosterone esters by using a corresponding mixture of acid anhydrides.
Catalytic Enhancement in Testosterone Ester Synthesis
The efficiency of testosterone ester synthesis can be significantly improved through the use of catalysts. Catalysts accelerate the rate of reaction, often allowing for milder reaction conditions and improved yields.
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for esterification reactions. bdmaee.net It functions by reacting with the acylating agent (like an acid chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate. bdmaee.net This intermediate is much more electrophilic than the original acylating agent, making it more susceptible to nucleophilic attack by the alcohol (in this case, the 17β-hydroxyl group of testosterone). bdmaee.net The use of DMAP can dramatically increase the rate of esterification, even for sterically hindered alcohols. bdmaee.net It is often used in combination with a stoichiometric base like triethylamine to neutralize the acidic byproduct. bdmaee.netsemanticscholar.org
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. acs.orgresearchgate.net Polymer-supported acids, such as polymer-supported tosylic acid, have been successfully employed in the esterification of testosterone. semanticscholar.org These solid-phase catalysts can be easily filtered off at the end of the reaction, simplifying the workup procedure. semanticscholar.orgresearchgate.net The use of such catalysts aligns with the principles of green chemistry by reducing waste and facilitating catalyst reuse. semanticscholar.org For instance, a recyclable polymer-supported tosylic acid catalyst has been shown to be effective in the solvent-free esterification of testosterone. semanticscholar.org
Table 2: Comparison of Catalytic Methods
| Catalyst Type | Catalyst Example | Mechanism | Advantages |
| Nucleophilic | 4-(Dimethylamino)pyridine (DMAP) | Forms a highly reactive N-acylpyridinium intermediate. bdmaee.net | Dramatically accelerates reaction rates, effective for hindered alcohols. bdmaee.net |
| Heterogeneous | Polymer-Supported Tosylic Acid | Provides an acidic surface for protonation of the carboxylic acid or anhydride. semanticscholar.orgresearchgate.net | Easy separation, recyclability, environmentally friendly. semanticscholar.orgresearchgate.net |
Sustainable and Efficient Synthetic Routes (e.g., Solvent-Free, Microwave-Assisted)
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This includes the use of solvent-free conditions and microwave-assisted synthesis to reduce environmental impact and improve reaction efficiency. semanticscholar.orgresearchgate.net
Solvent-free reactions, where the reactants themselves act as the solvent, minimize the use of volatile and often hazardous organic solvents. semanticscholar.orgresearchgate.net This approach simplifies the reaction setup and reduces waste generation. semanticscholar.org
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.govnih.gov Microwave irradiation can lead to rapid heating and significantly reduced reaction times, often from hours to minutes. semanticscholar.orgresearchgate.net The combination of a heterogeneous catalyst, such as a polymer-supported tosylic acid, with solvent-free microwave irradiation has been demonstrated as a highly efficient and environmentally friendly method for the synthesis of testosterone esters. semanticscholar.orgresearchgate.net This approach not only accelerates the reaction but also allows for easy catalyst recycling. semanticscholar.org For example, under microwave conditions, the esterification of testosterone has been completed in as little as 2.5 minutes, affording high yields without the need for a traditional work-up procedure. semanticscholar.orgresearchgate.net
Industrial Scale Production Considerations for Steroid Esters
Transitioning the synthesis of steroid esters like this compound from the laboratory to an industrial scale introduces significant challenges related to efficiency, cost, safety, and environmental impact. semanticscholar.orggoogle.com A primary goal in commercial production is to develop robust, high-yield processes that are economically viable. google.comgoogle.com
One of the major drawbacks of classical esterification methods is their reliance on large volumes of volatile and often flammable organic solvents. semanticscholar.org This not only poses safety risks but also generates hazardous waste streams, complicating disposal and increasing operational costs. semanticscholar.org Consequently, there is a strong industrial drive towards "green chemistry" solutions. This includes the development of solvent-free synthesis methods or the use of heterogeneous, recyclable catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. semanticscholar.org
Process optimization is another key consideration. This can involve developing "one-pot" processes where multiple reaction steps are carried out in the same reactor without isolating intermediates. google.com This approach saves time, reduces material loss, and lowers costs associated with equipment and labor. google.com Careful control of reaction conditions, such as temperature, is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. google.com For example, in the synthesis of certain steroid esters, controlling the temperature during specific steps can reduce the formation of degradation products from over 7% to less than 3%. google.com
Biotechnological production is an increasingly important alternative to purely chemical synthesis for industrial-scale operations. asm.orgresearchgate.net The use of microbial fermentation, for instance with Mycobacterium or Rhodococcus species, can convert sterol precursors into valuable steroid intermediates. asm.orgresearchgate.net These bioconversion processes operate under mild conditions, avoiding the need for high temperatures and harsh chemicals typical of traditional synthesis. asm.org Significant research has focused on metabolically engineering microbial strains to improve the efficiency and yield of these biotransformations, making them a viable option for the industrial production of steroid-based compounds. researchgate.net For example, through genetic engineering and process optimization, molar yields as high as 96.7% have been achieved in the batch fermentation of phytosterols (B1254722) to steroid intermediates. researchgate.net
Table 1: Comparison of Industrial Steroid Ester Production Strategies
| Strategy | Advantages | Challenges | Example Application |
| Classical Chemical Synthesis | Well-established chemistry. semanticscholar.org | Use of hazardous solvents, waste generation, potential for low yields. semanticscholar.org | Laboratory-scale synthesis using acyl chlorides/anhydrides. semanticscholar.org |
| Green Chemical Synthesis | Reduced environmental impact, improved safety, easier purification. semanticscholar.org | Catalyst development and cost, potential need for specialized equipment (e.g., microwave reactors). semanticscholar.org | Microwave-assisted, solvent-free esterification using a recyclable polymer-supported catalyst. semanticscholar.org |
| One-Pot Processes | Increased efficiency, reduced cost, less material handling. google.com | Requires careful design and control to avoid side reactions between reagents from different steps. google.com | Commercial synthesis of Mometasone Furoate where intermediates are not isolated. google.com |
| Biotechnological Production (Fermentation) | Environmentally friendly (mild conditions), can use renewable feedstocks. asm.orgresearchgate.net | Strain development, optimization of fermentation conditions, downstream processing and purification. researchgate.net | Production of steroid intermediates from phytosterols using engineered Mycobacterium strains. researchgate.net |
Advanced Purification and Characterization Techniques in Steroid Chemistry
The analysis and purification of steroid esters are critical for ensuring product quality in pharmaceutical applications and for detection in various matrices. britannica.comrsc.org A range of sophisticated analytical and preparative techniques are employed to isolate, identify, and quantify these compounds. britannica.com
Purification Techniques
For commercial-scale production, purification is often achieved through repeated crystallization from appropriate solvents, which is an effective method for obtaining highly pure, abundant steroids. britannica.com The initial isolation of steroids from natural sources or reaction mixtures typically involves extraction with organic solvents. britannica.com A common preliminary step is saponification, which breaks down fatty esters, followed by extraction with a water-immiscible solvent to separate the desired sterols. britannica.com
For laboratory-scale purification and the isolation of less abundant compounds, chromatography is the cornerstone technique. britannica.com Methods vary based on the polarity of the steroid and impurities:
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is extensively used for both purification (preparative HPLC) and analysis. google.com Techniques like gel permeation, DEAE-cellulose, and hydroxylapatite chromatography have been used sequentially to purify steroid-metabolizing enzymes, demonstrating the power of multi-step chromatographic procedures. nih.gov
Solid-Phase Extraction (SPE): SPE is a common sample preparation technique used to clean up complex biological samples, such as urine or plasma, before analysis. rsc.org It effectively removes interfering substances and concentrates the target analytes, improving the accuracy of subsequent analyses. rsc.org
Anion Exchange Resins: These can be used to selectively remove specific contaminants. For instance, in the purification of steroid phosphate (B84403) esters, anion exchange resins can bind and remove inorganic phosphate impurities from a solution containing the desired steroid ester. google.com
Characterization Techniques
Once purified, steroids are subjected to a variety of analytical methods for structural confirmation and quantification. While classical methods like melting point and optical rotation are still used, modern instrumental techniques provide far more detailed information. britannica.com
Mass Spectrometry (MS): This is a powerful tool for determining the molecular weight and structure of steroids. When coupled with a chromatographic system, it provides exceptional specificity and sensitivity. britannica.com
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for steroid analysis, often requiring chemical derivatization to make the steroids volatile enough for gas chromatography. austinpublishinggroup.com It is a preferred technique for quantifying endogenous steroids in anti-doping analysis. austinpublishinggroup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for analyzing steroids in complex biological fluids. austinpublishinggroup.com It often does not require derivatization but can be enhanced by it. researchgate.net The combination of liquid chromatographic separation with two stages of mass analysis (tandem MS) allows for highly confident identification and quantification, even at very low concentrations. austinpublishinggroup.com
Chemical Derivatization for Analysis: To overcome the poor ionization efficiency of some neutral steroids in mass spectrometry, chemical derivatization is frequently employed. researchgate.netmdpi.com This involves reacting the steroid with a reagent to attach a group that is easily ionized, thereby increasing the analytical signal. researchgate.net For steroids with a carbonyl group, reagents like hydroxylamine (B1172632) or 2-hydrazino-1-methylpyridine (HMP) are used to form oxime or hydrazone derivatives, respectively, which can increase detection sensitivity by hundreds or even thousands of times. researchgate.netmdpi.com
Table 2: Advanced Analytical Techniques for Steroid Ester Characterization
| Technique | Principle | Primary Application | Key Advantage(s) |
| GC-MS/MS | Separation of volatile (or derivatized) compounds by gas chromatography, followed by mass analysis. austinpublishinggroup.com | Quantification of multiple steroids in plasma, urine, and tissues. austinpublishinggroup.com | High sensitivity (LOD of 10 pg/ml for testosterone esters), established methodology for anti-doping. austinpublishinggroup.com |
| LC-MS/MS | Separation of compounds by liquid chromatography, followed by mass analysis. austinpublishinggroup.com | Quantification of steroids in biological fluids like saliva and serum. mdpi.comaustinpublishinggroup.com | High specificity and sensitivity, applicable to non-volatile compounds without derivatization. austinpublishinggroup.com |
| Chemical Derivatization | Chemical modification of the analyte to improve its analytical properties (e.g., ionization efficiency). researchgate.net | Enhancing detection sensitivity of steroids in LC-MS and GC-MS. researchgate.netresearchgate.net | Can increase signal by over 200-fold (e.g., hydroxylamine derivatization for DHT). researchgate.net |
| Chromatography (Preparative) | Separation of components of a mixture based on differential partitioning between a mobile and stationary phase. britannica.comnih.gov | Isolation and purification of steroids from synthetic reaction mixtures or biological extracts. britannica.comnih.gov | Allows for the separation of closely related steroid structures. britannica.com |
Molecular Pharmacology and Cellular Mechanisms of Testosterone Caproate Action
Prodrug Conversion and Biorelease of Testosterone (B1683101)
Testosterone Caproate is an anabolic steroid and an ester of testosterone. In its original form, it is a prodrug, meaning it is biologically inactive until it is chemically altered within the body. The caproate ester attached to the testosterone molecule increases its lipophilicity, which allows for slower absorption and a prolonged duration of action when administered.
The activation of this compound occurs through enzymatic hydrolysis. After administration, esterase enzymes present in the blood and various tissues cleave the caproate ester chain from the testosterone molecule. This process releases free, active testosterone into the bloodstream. The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic profile, including its half-life, which is approximately 7-10 days. This slow release mechanism provides stable serum testosterone levels over time. The structural modification of testosterone through esterification is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of steroid hormones, with the six-carbon chain of the caproate ester providing a specific balance between lipophilicity and the rate of hydrolysis.
Androgen Receptor Signaling Pathways
Once testosterone is released from its caproate ester, it exerts its biological effects by interacting with androgen receptors (AR). wikipedia.org The AR is a type of nuclear receptor that is activated by androgenic hormones like testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). wikipedia.orgindigobiosciences.com These receptors are found in the cytoplasm of cells in various tissues, including skeletal muscle, prostate, and testes. indigobiosciences.com The primary mechanism of action for the androgen receptor is the direct regulation of gene transcription. wikipedia.org
Ligand Binding and Receptor Activation Dynamics
In its inactive state, the androgen receptor resides in the cytoplasm, bound to a complex of heat shock proteins (HSPs). wikipedia.orgmdpi.com The binding of testosterone to the ligand-binding domain (LBD) of the AR induces a significant conformational change in the receptor's structure. wikipedia.orgresearchgate.netmdpi.com This change causes the dissociation of the HSPs. wikipedia.orgnih.gov
This activation exposes the nuclear localization signal (NLS) on the AR, allowing it to be transported into the cell nucleus. researchgate.netnih.gov Inside the nucleus, the activated receptors form homodimers (pairs of identical receptors). wikipedia.orgmdpi.commdpi.com This dimerization is a critical step for the receptor to be able to bind to DNA and carry out its functions. oup.com
Genomic Actions: Transcriptional Regulation and Protein Synthesis Induction
The primary function of the activated androgen receptor dimer is to act as a DNA-binding transcription factor. wikipedia.org The AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. mdpi.commdpi.combioscientifica.com This binding event initiates the recruitment of coactivator proteins, which in turn modulate the transcriptional activity of these genes. wikipedia.orgoup.com
This regulation of gene expression leads to an increase or decrease in the synthesis of specific proteins, which ultimately produces the physiological effects of testosterone. wikipedia.org One of the key outcomes of this process in muscle tissue is an increase in muscle protein synthesis. physiology.orgnih.govtandfonline.com Studies have shown that testosterone administration increases muscle mass by stimulating the rate of muscle protein synthesis, leading to a net positive protein balance in skeletal muscle. physiology.orgphysiology.orgnih.gov This anabolic effect is a result of the combined stimulation of protein synthesis and inhibition of protein degradation. nih.gov
Steroidogenic Enzyme Interactions (e.g., 5α-Reductase Activity and Dihydrotestosterone Formation)
After its release, testosterone can be metabolized by various enzymes in the body. One of the most significant of these is 5α-reductase. wikipedia.orgswolverine.com This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. wikipedia.orgswolverine.comscbt.com This conversion is an irreversible reaction that involves the reduction of the C4-5 double bond of the testosterone molecule. wikipedia.org
There are at least three isozymes of 5α-reductase (type 1, 2, and 3), which are found in various tissues including the prostate gland, skin, hair follicles, and liver. wikipedia.orgnih.govwikipedia.org While testosterone is the primary androgen in muscle, DHT is the main androgenic hormone in tissues like the prostate and hair follicles. wikipedia.orgnih.gov DHT binds to the androgen receptor with a higher affinity (approximately two-fold greater) and dissociates more slowly than testosterone, making it a more potent activator of the receptor. nih.govnih.govncats.io
The differential activity of 5α-reductase in various tissues allows for a tissue-specific amplification of the androgenic signal. For example, the development of male external genitalia is highly dependent on DHT. nih.govclevelandclinic.org
| Feature | Testosterone | Dihydrotestosterone (DHT) | Reference |
|---|---|---|---|
| Potency | Potent androgen | More potent than testosterone | swolverine.comnih.gov |
| AR Binding Affinity | High | ~2-fold higher than testosterone | nih.gov |
| Formation | Primary circulating androgen | Formed from testosterone via 5α-reductase | wikipedia.orgswolverine.com |
| Primary Tissues of Action | Muscle, Wolffian duct | Prostate, skin, hair follicles, external genitalia | wikipedia.orgnih.gov |
Aromatase Activity and Estrogen Receptor Interactions (e.g., Estradiol (B170435) Formation)
In addition to its conversion to DHT, testosterone also serves as a precursor for the synthesis of estrogens, primarily estradiol. virilityinc.comblaineywellness.comswolverine.com This conversion is catalyzed by the enzyme aromatase (also known as CYP19A1). virilityinc.comswolverine.comfrontiersin.org Aromatization is a natural process that occurs in various tissues, including adipose (fat) tissue, the brain, liver, and testes. swolverine.comwikipedia.orgnews-medical.net
The estradiol produced from testosterone can then interact with estrogen receptors (ERs), which are present in many of the same tissues as androgen receptors, including bone and the brain. wikipedia.orgnews-medical.net This conversion is a crucial part of maintaining hormonal balance, as estrogens have important physiological roles in both males and females. swolverine.combritannica.com For instance, in males, estradiol is important for regulating bone density and cognitive function. indigobiosciences.comnews-medical.net
The "aromatization hypothesis" suggests that the conversion of testosterone to estradiol in specific brain regions is essential for the masculinization of the brain during development. frontiersin.org The level of aromatase activity can be influenced by factors such as age and the amount of adipose tissue. blaineywellness.comswolverine.com
| Metabolic Pathway | Enzyme | Product | Biological Significance | Reference |
|---|---|---|---|---|
| 5α-Reduction | 5α-Reductase | Dihydrotestosterone (DHT) | More potent androgen; key for development of external genitalia and prostate. | wikipedia.orgswolverine.com |
| Aromatization | Aromatase | Estradiol | Essential for bone health, cognitive function, and sexual development. | swolverine.comnews-medical.netbritannica.com |
In Vitro and Preclinical Metabolic Profiling of Testosterone Caproate
Enzymatic Hydrolysis Kinetics of the Caproate Ester
Testosterone (B1683101) caproate is an inactive compound that requires the cleavage of its hexanoic acid (caproate) ester group to release free, pharmacologically active testosterone. This hydrolysis is a critical rate-limiting step that dictates the compound's duration of action. The lipophilicity of the caproate ester, with a logP between 5.8 and 6.5, contributes to its slow release from intramuscular depots and a reported half-life of approximately 6 to 8 days.
The biotransformation of testosterone caproate is initiated by the action of non-specific esterase enzymes present in the blood and various tissues. These enzymes hydrolyze the ester bond, a process essential for the prodrug's bioactivation. This enzymatic cleavage is the first and most crucial step in its metabolism. Studies using fungal cultures, such as Aspergillus oryzae, have demonstrated that the hydrolysis of the ester is the probable first step in the metabolic cascade. nih.gov In vitro studies have shown that enzymatic hydrolysis with lipase (B570770) from Aspergillus oryzae can be highly efficient. google.com The ester group effectively shields the testosterone molecule, protecting it from rapid degradation and allowing for a sustained release of the active hormone over time. oup.com
| Enzyme/Method | Substrate | Conditions | Conversion/Purity | Source |
|---|---|---|---|---|
| Lipase (Aspergillus oryzae) | This compound | pH 8, 25°C | >99% purity | |
| Lipase from Candida Antarctica A (CalA) | Testosterone Enanthate | Phosphate (B84403) buffer pH 8, Room Temp, 20h | ~88% conversion | google.com |
| Lipase from Aspergillus oryzae (Novozyme® 51032) | Testosterone Propionate (B1217596) | Phosphate buffer pH 8, 35-70°C | High Conversion | google.com |
| Acidic Hydrolysis (H₂SO₄) | This compound | Acetone, 40–45°C | 88.5% yield |
Following hydrolysis to free testosterone, the molecule undergoes extensive Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. wikipedia.org CYP3A4 is the most significant isoform, responsible for the majority of testosterone's oxidative metabolism, with 6β-hydroxylation being a principal pathway. nih.govdrugbank.comresearchgate.net Other contributing isoforms include CYP2C9, CYP2C19, and CYP2B6, which catalyze the formation of various hydroxylated metabolites. nih.govdrugbank.com The CYP3A subfamily collectively accounts for the production of approximately 94% of all testosterone metabolites. nih.gov
| CYP Isoform | Primary Metabolic Reaction | Major Metabolite(s) | Source |
|---|---|---|---|
| CYP3A4 | 6β-hydroxylation | 6β-hydroxytestosterone | nih.govdrugbank.comnih.gov |
| CYP2C9 | Hydroxylation | 2α/β-hydroxytestosterone, 16β-hydroxytestosterone | drugbank.comscite.ai |
| CYP2C19 | Hydroxylation | Contributes to various hydroxylated metabolites | researchgate.netdrugbank.com |
| CYP2B6 | Hydroxylation | Contributes to various hydroxylated metabolites | drugbank.com |
Tissue-Specific Metabolism
The metabolism of testosterone released from this compound is not confined to the liver but occurs in various tissues, leading to a diverse array of metabolic products with different biological activities.
Liver : As the primary metabolic organ, the liver is responsible for about 90% of testosterone metabolism. wikipedia.org Hepatic metabolism involves a combination of oxidation by CYP enzymes and subsequent reduction and conjugation (Phase II metabolism) to form water-soluble glucuronide and sulfate (B86663) conjugates for excretion. wikipedia.org
Adipose Tissue : Fat tissue plays a significant role in androgen metabolism. It contains the enzyme aromatase, which converts testosterone into 17β-estradiol. bioscientifica.com Adipose tissue also serves as a storage site for lipophilic steroids and their esters and contains esterases that can hydrolyze these compounds. oup.comnih.gov
Intestinal Mucosa : While highly relevant for orally administered testosterone due to the first-pass effect, its role in the metabolism of intramuscularly injected this compound is minimal as this route bypasses the initial pass through the intestines and liver. wikipedia.org
Prostate : This tissue is rich in the enzyme 5α-reductase. tandfonline.com This enzyme converts testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen that is crucial for the growth and function of the prostate. tandfonline.comnih.gov
| Tissue | Key Enzymes | Primary Metabolic Activity/Metabolites | Source |
|---|---|---|---|
| Liver | CYP3A4, CYP2C9, UGTs, SULTs | Oxidation (e.g., 6β-hydroxylation), Conjugation (Glucuronidation, Sulfation) | wikipedia.orgdrugbank.comnih.gov |
| Adipose Tissue | Aromatase, Esterases | Conversion to Estradiol (B170435), Steroid Storage, Ester Hydrolysis | oup.combioscientifica.comnih.gov |
| Prostate | 5α-reductase | Conversion to Dihydrotestosterone (DHT) | tandfonline.comnih.gov |
| Skin | 5α-reductase | Conversion to Dihydrotestosterone (DHT) | drugbank.com |
Systemic Clearance and Metabolite Excretion Pathways
The final stage in the metabolic journey of this compound involves the systemic clearance and excretion of its metabolites. After testosterone is metabolized in the liver and other tissues, its inactive metabolites are eliminated from the body.
The primary route of excretion is through the urine, which accounts for approximately 90% of the elimination of an intramuscular dose. drugbank.comdrugbank.com Metabolites are excreted mainly as water-soluble glucuronide and sulfate conjugates. wikipedia.org The two principal urinary metabolites are androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.orgoup.com A much smaller fraction, around 6%, is eliminated through the feces, mostly as unconjugated metabolites. drugbank.comdrugbank.com The systemic clearance is significantly influenced by the slow, continuous release of testosterone from the ester depot, which provides the extended duration of action characteristic of this formulation. swolverine.comoup.com
Comparative Pharmacokinetic Studies of Testosterone Caproate
Influence of Ester Chain Length on Absorption and Distribution Dynamics
The process of esterification at the 17-beta hydroxyl group of the testosterone (B1683101) molecule is a key strategy to prolong its duration of action. This modification increases the lipophilicity of the testosterone molecule, which in turn affects its absorption and distribution. When administered intramuscularly in an oil vehicle, the esterified testosterone forms a depot from which it is slowly released into the systemic circulation. wikipedia.org
The rate of release is largely governed by the length of the fatty acid ester chain. wikipedia.org Longer ester chains generally result in greater lipophilicity and, consequently, a slower release from the injection site. wikipedia.org This principle is fundamental to understanding the pharmacokinetic differences among various testosterone esters. For instance, shorter esters like Testosterone Propionate (B1217596) are released more rapidly, necessitating more frequent administration, while longer esters like Testosterone Decanoate have a much slower release profile. researchgate.netbloomtechz.com
Terminal Half-Life Determination and Prolonged Release Characteristics
The terminal half-life of a testosterone ester is a critical parameter that dictates the dosing interval. It represents the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase. For testosterone esters, this half-life is significantly influenced by the rate of cleavage of the ester bond by esterases in the blood and tissues, which releases free testosterone.
Testosterone Caproate is reported to have a half-life of approximately 7-10 days. This intermediate half-life allows for a more sustained release of testosterone compared to esters with shorter half-lives. For example, Testosterone Propionate has a much shorter elimination half-life of about 0.8 days, whereas Testosterone Enanthate has a half-life of approximately 4.5 days. wikipedia.orgwikipedia.org On the other end of the spectrum, Testosterone Undecanoate has a significantly longer half-life. wikipedia.org
The prolonged release of this compound from the intramuscular depot contributes to more stable serum testosterone levels over time, avoiding the sharp peaks and troughs often associated with shorter-acting esters. This sustained-release characteristic is a key advantage in therapeutic applications.
Plasma Protein Binding Affinity and Capacity (e.g., SHBG, Albumin)
Once released into the bloodstream, testosterone, whether from an endogenous or exogenous source, binds to plasma proteins. The two primary binding proteins are sex hormone-binding globulin (SHBG) and albumin. The binding affinity and capacity of these proteins play a significant role in the bioavailability and clearance of testosterone.
Approximately 90% of a dose of testosterone administered intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites, with about 6% excreted in the feces. drugbank.com The binding to plasma proteins, particularly SHBG, is a key determinant of the metabolic clearance rate of testosterone.
While specific binding affinity studies for this compound itself are not extensively detailed in the available literature, the free testosterone cleaved from the ester will exhibit the same binding characteristics as endogenous testosterone. The concentration of free, unbound testosterone is what is biologically active and able to interact with androgen receptors in target tissues. Factors that affect SHBG levels, such as obesity and certain medications, can therefore influence the pharmacodynamics of testosterone therapy. uiowa.edu
Comparative Pharmacokinetic Parameters with Other Testosterone Esters (e.g., Propionate, Enanthate, Cypionate, Undecanoate, Isocaproate, Phenylpropionate, Decanoate)
A comparative analysis of the pharmacokinetic parameters of various testosterone esters highlights the unique position of this compound. The rate of absorption, time to peak concentration (Tmax), maximum concentration (Cmax), and elimination half-life are all influenced by the ester chain length.
Shorter esters like Testosterone Propionate (3 carbons) have a rapid onset of action but a short duration, requiring frequent injections. wikipedia.org Testosterone Phenylpropionate, with a slightly longer chain, has a correspondingly longer duration of action. mdpi.com
Testosterone Enanthate (7 carbons) and Testosterone Cypionate (8 carbons) have very similar pharmacokinetic profiles, with elimination half-lives of around 4.5 days, and are often considered interchangeable. wikipedia.orgwikipedia.org They provide a longer duration of action than the shorter esters. wikipedia.orgwikipedia.org
Testosterone Isocaproate, also a six-carbon ester like caproate, is often used in combination with other esters in products like Sustanon. wikipedia.org Its pharmacokinetic profile is expected to be similar to that of this compound.
Longer chain esters like Testosterone Decanoate (10 carbons) and Testosterone Undecanoate (11 carbons) have the most extended release profiles and the longest half-lives, allowing for less frequent administration. bloomtechz.comnih.govnih.gov
The following table provides a comparative overview of the pharmacokinetic parameters of various testosterone esters.
| Testosterone Ester | Ester Chain Length (Carbons) | Elimination Half-Life (Approximate) |
| Testosterone Acetate (B1210297) | 2 | < 1 day mdpi.comnih.gov |
| Testosterone Propionate | 3 | 0.8 days wikipedia.orgwikipedia.org |
| Testosterone Phenylpropionate | 9 | 2.5 days mdpi.comnih.gov |
| This compound | 6 | 7-10 days |
| Testosterone Isocaproate | 6 | 3.1 days mdpi.comnih.gov |
| Testosterone Enanthate | 7 | 4.5 days wikipedia.orgwikipedia.org |
| Testosterone Cypionate | 8 | ~4.5 days (similar to Enanthate) wikipedia.org |
| Testosterone Decanoate | 10 | 7-12 days bloomtechz.com |
| Testosterone Undecanoate | 11 | 20.9 - 33.9 days (in oil) wikipedia.org |
Advanced Analytical Methodologies for Testosterone Caproate and Its Metabolites
High-Resolution Mass Spectrometry-Based Detection
High-resolution mass spectrometry (HRMS) has revolutionized the detection of testosterone (B1683101) esters, providing a robust alternative to conventional methods. nih.gov Its ability to accurately measure mass allows for a high degree of confidence in compound identification, which is critical in fields such as anti-doping analysis. nih.gov The coupling of HRMS with advanced chromatographic techniques further enhances its power, enabling the separation and identification of closely related steroid compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the analysis of testosterone esters in various biological fluids. researchgate.netnih.gov This method offers a combination of the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. diva-portal.orgendocrine-abstracts.org The direct detection of intact testosterone esters in blood provides unequivocal proof of exogenous testosterone administration, as these esters are not produced endogenously. researchgate.netnih.govwada-ama.org
Researchers have developed numerous LC-MS/MS methods to quantify testosterone and its esters. farmaciajournal.com Sample preparation typically involves a liquid-liquid extraction (LLE) to isolate the analytes from the matrix, and sometimes includes a derivatization step to improve ionization efficiency and sensitivity. researchgate.netnih.govwada-ama.orgresearchgate.net For instance, the preparation of oxime derivatives has been shown to increase the sensitivity of the assay for testosterone esters in plasma. researchgate.net These methods can achieve very low limits of detection (LOD), often in the picogram per milliliter (pg/mL) range, making them suitable for detecting the trace amounts of esters found in blood samples. researchgate.netnih.gov
The versatility of LC-MS/MS allows for its application in various research and diagnostic settings, including clinical chemistry and doping control. endocrine-abstracts.orgnih.gov The technique's ability to distinguish between different esters based on their chromatographic retention time and specific mass transitions is a key advantage. diva-portal.org
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Testosterone Ester Analysis
| Analyte | Matrix | Extraction Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Testosterone Esters (multiple) | Serum | Liquid-Liquid Extraction (LLE) | 0.03 - 0.30 ng/mL | researchgate.net |
| Testosterone Esters (multiple) | Plasma | LLE & Oxime Derivatization | Not Specified | researchgate.net |
| Testosterone Undecanoate | Plasma | LLE | as low as 10 pg/mL | nih.gov |
| Testosterone & Esters | Camel Hair | Sonication & Extraction | Not Specified | nih.gov |
Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap-MS) Innovations
The coupling of Ultra-High Performance Liquid Chromatography (UPLC) with high-resolution mass analyzers like the Quadrupole-Orbitrap (Q-Orbitrap) represents a significant advancement in steroid analysis. nih.govresearchgate.net UPLC systems utilize smaller particle columns, which provides faster analysis times and superior chromatographic resolution compared to conventional HPLC. diva-portal.org This enhanced separation is crucial for resolving isobaric steroids, which have the same mass but different structures. lcms.cz
The Orbitrap mass spectrometer offers high-resolution and accurate-mass (HRAM) capabilities, allowing for the confident identification of analytes based on their precise mass-to-charge ratio. core.ac.uknih.govresearchgate.net This reduces the ambiguity of compound identification and increases the reliability of results. nih.gov The performance of UPLC-Orbitrap MS has been shown to be comparable, and in some aspects superior, to traditional tandem quadrupole mass spectrometry for the analysis of endogenous steroids in serum. nih.govmdpi.com The high resolving power of the Orbitrap, which can exceed 60,000, is particularly beneficial for separating analyte signals from matrix interferences, thereby improving the signal-to-noise ratio. core.ac.uk
Innovations in this area have led to the development of methods capable of detecting a wide range of steroid hormones and their metabolites in complex matrices like meat and dried blood spots. researchgate.netnih.govresearchgate.net The combination of UPLC's speed and separation power with the Orbitrap's high-resolution detection makes this a formidable tool for comprehensive steroid profiling.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), has long been a gold standard for steroid analysis due to its high specificity and sensitivity. waters.comchromatographytoday.comdss.go.th For the analysis of testosterone and its esters, GC-MS methods typically require a derivatization step to increase the volatility and thermal stability of the compounds. nih.govdshs-koeln.derestek.comnih.govmdpi.com Common derivatization agents include silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). dshs-koeln.demdpi.com
GC-MS/MS offers excellent sensitivity, with the ability to achieve limits of detection in the low picogram range. nih.gov The use of tandem mass spectrometry, operating in selected reaction monitoring (SRM) mode, significantly reduces background noise and enhances specificity, which is crucial when analyzing complex biological samples. researchgate.net This technique has been successfully applied to detect various testosterone esters in plasma and hair. nih.govnih.govdshs-koeln.de
While LC-MS/MS has become more prevalent due to simpler sample preparation for non-volatile compounds, GC-MS/MS remains a powerful and reliable technique, particularly when high chromatographic resolution and established, validated methods are required. chromatographytoday.com It is considered a definitive confirmation method for the administration of exogenous testosterone. dshs-koeln.de
Specimen Matrix Versatility in Analytical Detection
The choice of biological matrix is a critical factor in the detection of testosterone caproate and other esters. Different matrices offer distinct advantages, particularly concerning the window of detection and the invasiveness of sample collection. Advanced analytical methods have been successfully adapted to various specimen types, enhancing the ability to monitor for substance use. researchgate.netresearchgate.net
Blood and Plasma Matrix Analysis
Blood, serum, and plasma are the most common matrices for detecting recent use of testosterone esters. researchgate.netnih.gov The direct detection of an intact ester in a blood sample provides undeniable evidence of exogenous administration. researchgate.netnih.govwada-ama.org However, a significant challenge in blood analysis is the rapid in-vitro hydrolysis of testosterone esters by esterases present in the blood. wada-ama.orgnih.gove-b-f.eu This degradation can lead to an overestimation of endogenous testosterone and an underestimation of the administered ester. nih.gov
To counteract this, studies have shown the importance of using blood collection tubes containing esterase inhibitors, such as sodium fluoride (B91410) (NaF). researchgate.netwada-ama.orgsobraf.org The stability of shorter-chained esters is particularly affected by the type of collection tube and storage temperature. wada-ama.org Analytical methods, predominantly LC-MS/MS, have been optimized for these matrices, involving steps like liquid-liquid extraction and sometimes derivatization to enhance sensitivity. researchgate.netnih.gov The detection window for testosterone esters in blood is dependent on the length of the ester side chain; for example, testosterone propionate (B1217596) may be detectable for 4-5 days, while the longer-chain testosterone undecanoate can be detected for up to 60 days. wada-ama.org
Table 2: Detection Windows of Testosterone Esters in Blood/Plasma
| Testosterone Ester | Detection Window | Reference |
|---|---|---|
| Testosterone Propionate | 4-5 days | wada-ama.org |
| Testosterone Phenylpropionate | At least 8 days | wada-ama.org |
| Testosterone Isocaproate | At least 8 days | wada-ama.org |
| Testosterone Decanoate | 18 days | wada-ama.org |
| Testosterone Undecanoate | Up to 60 days / 86 days | wada-ama.orgnih.gov |
Hair Follicle Analysis for Extended Detection Windows
Hair analysis offers a unique advantage by providing a much wider window of detection, potentially spanning weeks to months, depending on the length of the hair shaft. waters.comnih.gov This makes it an invaluable tool for detecting long-term or intermittent use of anabolic steroids. waters.comnih.gov The parent compounds, including intact testosterone esters, are incorporated into the hair shaft, providing a historical record of exposure. waters.comnih.gov
The analytical process for hair involves several critical steps. First, the hair must be decontaminated to remove external pollutants. nih.gov This is followed by digestion or extraction to release the analytes from the keratin (B1170402) matrix. dss.go.thnih.gov Due to the typically low concentrations of substances in hair (in the pg/mg range), highly sensitive analytical techniques such as GC-MS/MS and LC-MS/MS are required for detection. nih.govwaters.comnih.govnih.gov Studies have successfully identified testosterone and various esters, including propionate, enanthate, and decanoate, in the hair of individuals. nih.gov Hair analysis can distinguish between endogenous levels and exogenous abuse, making it a powerful complementary method in doping control and forensic toxicology. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
Oxime Derivative Formation
The formation of oxime derivatives is a widely used strategy for the analysis of ketosteroids, including testosterone and its esters. This reaction involves treating the steroid with hydroxylamine (B1172632), which reacts with the ketone functional group to form an oxime. nih.gov This modification enhances the compound's stability and improves its ionization characteristics for analysis by liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov
The derivatization to an oxime allows for highly sensitive quantification using selected reaction monitoring (SRM), a technique that isolates a specific precursor ion and detects a characteristic product ion after fragmentation. nih.gov For testosterone, this method has demonstrated the ability to achieve sub-femtomole limits of detection on-column, highlighting its utility for analyzing samples with very low steroid concentrations. nih.gov
Table 1: Example of Mass Spectrometry Parameters for Testosterone-Oxime Derivative
| Analyte Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Testosterone-Oxime | 304 [M+H]⁺ | 124 | nih.gov |
Girard's Reagent P (GRP) and Other Carbonyl Derivatizations
Girard's reagents are a class of hydrazide compounds that react with carbonyl groups to form hydrazones. nih.gov Girard's Reagent P (GRP), which contains a pyridine (B92270) moiety, is particularly effective as it introduces a permanent positive charge onto the neutral steroid molecule. upenn.eduresearchgate.net This "charge-tagging" strategy dramatically enhances ionization efficiency in ESI-MS, leading to a significant increase in detection sensitivity. upenn.edunih.gov
The derivatization with GRP is a simple and rapid reaction that has been successfully applied to the analysis of various androgenic steroids in biological fluids. researchgate.netescholarship.org Beyond GRP, other hydrazine-based reagents are also employed to enhance analytical sensitivity. For instance, 2-hydrazino-1-methylpyridine (HMP) has been shown to improve the detection of low-abundance androgens in human plasma by forming stable derivatives suitable for LC-MS/MS analysis. nih.gov
Table 2: Comparison of Carbonyl Derivatization Reagents
| Reagent | Derivative Formed | Key Advantage | Primary Application |
|---|---|---|---|
| Hydroxylamine | Oxime | Enhances ESI ionization and stability. nih.gov | LC-MS/MS nih.gov |
| Girard's Reagent P (GRP) | Hydrazone | Introduces a permanent positive charge, significantly boosting ESI-MS signal. upenn.edunih.gov | LC-MS/MS researchgate.net |
| Methoxyamine Hydrochloride | Methyloxime | Increases volatility and thermal stability; used for intact ester analysis. sigmaaldrich.comnih.gov | GC-MS, LC-MS/MS nih.gov |
Methyloxime Derivatization
Methyloxime derivatization, using methoxyamine hydrochloride, is another effective strategy that targets the carbonyl group of steroids. nih.gov This method is particularly valuable for the analysis of intact testosterone esters, including propionate, phenylpropionate, isocaproate, and decanoate, in biological matrices like plasma. nih.gov
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MSMS) method utilizing methyloxime derivatization has been developed for the direct measurement of these esters. nih.gov This approach provides unequivocal proof of exogenous administration, as it detects the ester itself rather than just the parent testosterone molecule. nih.gov Research findings for this method demonstrate excellent sensitivity and precision. The limit of detection for testosterone esters was found to be 1–3 pg/mL, with a lower limit of quantification (LLOQ) of 5 pg/mL from a 2 mL plasma sample. nih.gov
Method Validation and Quality Assurance in Steroid Quantitation
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for steroid quantitation must undergo rigorous validation. nih.gov Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. Key parameters are assessed according to guidelines from regulatory bodies. nih.govyoutube.com
Analytical Specificity, Sensitivity, and Linearity Assessment
Analytical Specificity: Specificity refers to the ability of the method to accurately measure the analyte of interest without interference from other substances that may be present in the sample, such as metabolites or matrix components. nih.gov High-resolution chromatographic techniques combined with mass spectrometry (LC-MS/MS or GC-MS/MS) provide a high degree of specificity, which is crucial for distinguishing between structurally similar steroids. nih.govresearchgate.net
Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For methods analyzing derivatized testosterone esters, LLOQs as low as 5 pg/mL have been achieved. nih.gov
Linearity: Linearity demonstrates the proportional relationship between the measured analytical signal and the concentration of the analyte over a specific range. nih.gov The method's linearity is typically evaluated by analyzing calibration standards at several concentration levels and assessing the coefficient of determination (R²), which should ideally be greater than 0.99. nih.govsobraf.org
Precision, Accuracy, and Robustness Evaluation
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov For steroid analysis, a CV of less than 15% is generally considered acceptable. nih.gov Validated methods for testosterone esters have reported intra-day CVs of less than 9.2%. nih.gov
Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank biological matrix and analyzed. nih.gov The percentage of the spiked analyte that is detected is calculated as the recovery. For bioanalytical methods, recovery rates between 85% and 115% are typically required. nih.gov Studies on testosterone esters have shown recoveries in the range of 85–97%. nih.gov
Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, or mobile phase composition. This parameter provides an indication of the method's reliability and transferability between different laboratories or instruments.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria for Steroid Analysis
| Parameter | Description | Typical Acceptance Criteria | Example Finding (Testosterone Esters) |
|---|---|---|---|
| Linearity (R²) | Correlation between concentration and signal. | ≥ 0.99 sobraf.org | > 0.99 sobraf.org |
| LLOQ | Lowest quantifiable concentration. | Imprecision <20%, Accuracy ±20% nih.gov | 5 pg/mL nih.gov |
| Precision (CV/RSD) | Agreement between repeated measurements. | ≤ 15% nih.gov | < 9.2% (intra-day) nih.gov |
| Accuracy (Recovery) | Closeness to the true value. | 85% - 115% nih.gov | 85% - 97% nih.gov |
Pre-analytical Factors Affecting Steroid Ester Measurements (e.g., Sample Collection Device Variability, In Vitro Degradation)
The accuracy of measuring this compound and its metabolites is critically dependent on the careful management of pre-analytical variables. These factors, which encompass the period from sample collection to the point of analysis, can significantly influence the stability of the ester and lead to erroneous results. Key considerations include the choice of sample collection device and the potential for in vitro degradation of the analyte.
Sample Collection Device Variability
The type of blood collection tube used is a major source of variability in the measurement of testosterone esters. The primary choice lies between serum and plasma samples, with further variations depending on the presence of separator gels and anticoagulants with enzymatic inhibitors.
Serum vs. Plasma:
Serum Tubes: Standard serum tubes, particularly those containing clot activators and separator gels, can be problematic for the analysis of testosterone esters. Studies have shown that some serum separator gels can interfere with steroid hormone assays, potentially leading to inaccurate measurements of testosterone. nih.govnih.gov
Plasma Tubes with Esterase Inhibitors: For the analysis of testosterone esters, plasma collected in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), is often recommended. nih.govwada-ama.org Esterases present in red blood cells and plasma can hydrolyze the ester bond of this compound, converting it to testosterone. This in vitro degradation leads to a decrease in the concentration of the parent ester and a corresponding increase in the concentration of free testosterone, which can confound the interpretation of results. dergisi.org The use of NaF, often in combination with an anticoagulant like potassium oxalate (B1200264) or EDTA, helps to inhibit this enzymatic activity and preserve the integrity of the testosterone ester. wada-ama.orgsobraf.org
The selection of the collection tube can have a significant impact on the stability of testosterone esters, as illustrated in the following table which summarizes findings for testosterone esters with similar properties to this compound.
| Tube Type | Additive(s) | Effect on Testosterone Ester Stability | Reference |
|---|---|---|---|
| Serum Tube with Clot Activator and Gel Separator | Clot activator, Separator Gel | Increased degradation of shorter-chain testosterone esters due to enzymatic activity. Potential for interference from gel components. | nih.govsobraf.org |
| Plasma Tube with Sodium Fluoride (NaF) and Potassium Oxalate | NaF, Potassium Oxalate | Significantly improved stability due to inhibition of esterase activity. Recommended for accurate measurement of intact testosterone esters. | wada-ama.orgsobraf.org |
| Plasma Tube with Sodium Fluoride (NaF) and EDTA | NaF, EDTA | Effective at preserving testosterone ester concentrations by inhibiting enzymatic hydrolysis. | sobraf.org |
In Vitro Degradation
The primary mechanism of in vitro degradation for this compound in biological samples is enzymatic hydrolysis by non-specific esterases present in the blood. dergisi.orgnih.gov The rate of this degradation is influenced by several factors, including the length of the ester side chain, storage temperature, and the sample matrix.
Influence of Ester Chain Length:
Shorter-chain testosterone esters are generally more susceptible to rapid hydrolysis than longer-chain esters. nih.govwada-ama.org While specific kinetic data for this compound is limited, its intermediate chain length suggests a moderate rate of degradation compared to shorter esters like propionate and longer esters like undecanoate.
Effect of Storage Temperature:
Storage temperature is a critical factor in mitigating the in vitro degradation of testosterone esters. Lower temperatures slow down the rate of enzymatic reactions.
Room Temperature: Storage of whole blood or serum at room temperature can lead to significant degradation of testosterone esters within hours. researchgate.net
Refrigerated (2-8 °C): Refrigeration slows the degradation process, but it may not completely halt it, especially over extended periods.
Frozen (-20 °C or lower): Freezing the sample is the most effective way to preserve the stability of testosterone esters for long-term storage, as it significantly inhibits enzymatic activity. ki.se
The following table provides an overview of the stability of testosterone esters under different storage conditions, based on findings for similar compounds.
| Storage Temperature | Observed Effect on Testosterone Ester Concentration | Reference |
|---|---|---|
| Room Temperature (~22 °C) | Significant decrease in concentration over several hours to days. | researchgate.net |
| Refrigerated (4 °C) | Improved stability compared to room temperature, but degradation may still occur over several days. | researchgate.net |
| Frozen (-20 °C) | High stability for extended periods (months to years). | ki.se |
Dried Blood Spot (DBS) as an Alternative Matrix:
Dried blood spot (DBS) sampling has emerged as a valuable technique for improving the stability of testosterone esters. The drying process effectively inactivates the hydrolytic enzymes present in the blood, thus preventing the degradation of the esters. nih.gov Studies on testosterone isocaproate, a structurally similar compound, have shown that it remains stable in DBS for several days at room temperature and for over 18 months when stored frozen. researchgate.net This makes DBS a promising alternative for sample collection, especially in scenarios where immediate centrifugation and freezing are not feasible.
Preclinical Research Models and in Vivo Investigations of Testosterone Caproate
Animal Models for Androgenic Activity Assessment (e.g., Orchiectomized Rodent Models)
The primary model for assessing the androgenic and anabolic activity of testosterone (B1683101) esters involves the use of orchiectomized (castrated) rodents, typically rats or mice. nih.govnih.gov Castration removes the primary source of endogenous testosterone, creating a sensitive baseline against which the effects of exogenous androgens can be precisely measured. frontiersin.org Following castration, animals exhibit a decline in the size and function of androgen-dependent tissues. The administration of a testosterone ester is expected to restore these tissues in a dose-dependent manner.
In this model, key parameters to quantify androgenic activity include:
Restoration of Accessory Sex Organ Weight: The weights of the seminal vesicles and prostate gland are measured.
Anabolic Activity: The weight of specific muscles, such as the levator ani muscle, is assessed.
Hormonal Levels: Serum testosterone levels are monitored over time to determine the pharmacokinetic and pharmacodynamic profile of the administered ester.
While this is the standard and accepted methodology for evaluating compounds like testosterone esters, specific studies detailing the androgenic activity of testosterone caproate as a single agent in orchiectomized rodent models are not prominently available in the reviewed scientific literature. The androgenic effects of testosterone itself, the active hormone released from the ester, are well-established. msdvetmanual.comnih.gov
Evaluation of this compound on Accessory Sex Organ Physiology
The male accessory sex glands, including the prostate and seminal vesicles, are highly dependent on androgens for their growth, development, and secretory function. elifesciences.orgelifesciences.org Preclinical investigations in animal models, particularly castrated rodents, are crucial for understanding how different testosterone esters influence the physiology of these organs.
Evaluation in these models typically involves:
Gravimetric Analysis: Measuring the wet weight of the prostate and seminal vesicles to assess the trophic effects of the androgen.
Histological Examination: Microscopic analysis of tissue sections to observe changes in cellular morphology, such as epithelial cell height and glandular structure.
Biochemical Analysis: Measuring the concentration of androgen-dependent markers in the seminal fluid or tissue, such as fructose and citric acid. elifesciences.org
Administration of testosterone to castrated animals is known to restore the weight and histological appearance of these glands. biorxiv.org However, specific preclinical studies that have systematically evaluated the dose-response relationship and time-course of this compound's effects on the physiology of accessory sex organs are not readily identifiable in published research.
Investigations into Steroid Metabolism in Specific Animal Tissues (e.g., Prostatic Metabolism of Labeled Testosterone)
The metabolic fate of testosterone esters is a critical aspect of their pharmacology. After administration, esterases cleave the ester bond to release free testosterone. This testosterone can then be metabolized in target tissues. In the prostate, for example, testosterone is primarily converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov
In vivo and in vitro studies using animal tissues are employed to trace the metabolic pathways. These investigations often utilize radiolabeled testosterone to track the formation of various metabolites in tissues like the prostate, liver, and gastrointestinal tract. nih.govnih.gov The general pathways of testosterone metabolism are well-understood. wikipedia.org Testosterone can be oxidized to androstenedione (B190577) or reduced to form metabolites like DHT. nih.gov
However, research specifically detailing the rate of hydrolysis of the caproate ester and the subsequent metabolic profile of testosterone in specific animal tissues following this compound administration is not extensively documented.
Comparative Pharmacodynamic Responses with Other Steroid Esters in Preclinical Systems
Comparing the pharmacodynamic responses of different testosterone esters is essential for understanding their relative potency and duration of action. Such studies are typically conducted in castrated animal models, where various esters are administered at equimolar doses.
Key pharmacodynamic parameters for comparison include:
The onset and duration of action on androgen-dependent tissues (e.g., seminal vesicles).
The peak effect (Emax) observed.
For instance, studies have compared the pharmacokinetics and pharmacodynamics of esters like testosterone enanthate and testosterone undecanoate, revealing differences in their half-lives and the stability of serum testosterone levels they produce. While these comparative studies are crucial for characterizing testosterone esters, preclinical investigations that include this compound and directly compare its pharmacodynamic profile against other esters like propionate (B1217596), enanthate, or cypionate are lacking in the available literature.
Experimental Models for Related Endocrine and Metabolic Conditions
Androgens are known to influence various metabolic processes, and their effects are investigated in animal models of related endocrine and metabolic conditions. For example, the role of testosterone in metabolic syndrome has been studied in rabbit models fed a high-fat diet. These models allow researchers to examine the effects of testosterone supplementation on parameters like glucose intolerance, dyslipidemia, and inflammation in tissues such as the prostate.
While there is growing interest in the interplay between testosterone and metabolic health, preclinical studies utilizing this compound specifically within these experimental models for conditions like non-alcoholic steatohepatitis (NASH) or other metabolic disorders have not been identified in the reviewed scientific literature.
Comparative Academic and Structural Analysis of Testosterone Esters
Structure-Activity Relationship (SAR) Studies of Testosterone (B1683101) Ester Side Chains
The esterification of testosterone at the 17β-hydroxyl group is a critical modification that significantly alters its pharmacokinetic properties, primarily by increasing its lipophilicity and prolonging its duration of action. The structure-activity relationship (SAR) of the ester side chain is fundamentally linked to its length and structure, which dictates the rate of hydrolysis and subsequent release of the active testosterone molecule.
Testosterone Caproate, with its six-carbon hexanoate (B1226103) side chain, is classified as a medium-chain ester. The addition of this caproate ester enhances the molecule's lipophilicity, allowing for slower release from an oily depot at the site of intramuscular injection compared to unesterified testosterone. This modification renders this compound a prodrug, meaning it is biologically inactive until the ester chain is cleaved by enzymes in the body.
The length of the ester side chain is directly correlated with the half-life of the compound. Longer ester chains generally result in slower absorption and a more extended duration of action. For instance, testosterone esters with shorter chains like acetate (B1210297) (two carbons) and propionate (B1217596) (three carbons) have significantly shorter half-lives than those with longer chains like enanthate (seven carbons) or undecanoate (eleven carbons). nih.govmdpi.com this compound, with its C6 chain, has a half-life that is intermediate between the shorter and longer esters.
The general principle of SAR for testosterone esters can be summarized as follows:
Increased Lipophilicity : Attachment of ester groups at the 17β-hydroxyl position increases the compound's solubility in oil, which is the vehicle for intramuscular injections. This increased lipophilicity is crucial for its depot effect. wikipedia.org
Prodrug Function : Esterification creates a prodrug that is resistant to immediate metabolism. The active testosterone is only released upon enzymatic cleavage of the ester.
Controlled Release : The rate of release is inversely proportional to the length and bulkiness of the ester chain. Longer chains are cleaved more slowly by esterase enzymes, leading to a sustained release of testosterone. consultoresfb.com
Interactive Table: Relationship Between Ester Chain Length and Half-Life for Select Testosterone Esters
| Testosterone Ester | Ester Chain Length (Number of Carbons) | Approximate Half-Life |
|---|---|---|
| Testosterone Acetate | 2 | < 1 day mdpi.com |
| Testosterone Propionate | 3 | ~1 day mdpi.com |
| Testosterone Phenylpropionate | 9 (including phenyl group) | ~2.5 days mdpi.com |
| Testosterone Isocaproate | 6 | ~3.1 days mdpi.com |
| This compound | 6 | Intermediate |
| Testosterone Enanthate | 7 | ~4.5 days wikipedia.org |
| Testosterone Cypionate | 8 | ~8-12 days swolverine.com |
Crystallographic and Molecular Modeling Insights into Ester Conformations
Crystallographic studies of testosterone esters provide valuable insights into their three-dimensional structure and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not explicitly detailed in the provided search results, analysis of similar short-to-medium chain esters like testosterone isocaproate offers relevant comparative insights. mdpi.comresearchgate.net
Testosterone Isocaproate, which shares the same number of carbon atoms in its ester chain as this compound, crystallizes in the noncentrosymmetric P21 monoclinic space group, with one molecule in the asymmetric unit. nih.gov The conformation of the steroid backbone in these esters is generally consistent, with the A ring adopting a sofa or half-chair conformation, the B and C rings a chair conformation, and the D ring an envelope conformation. mdpi.com
Intermolecular Energy Assessments and Their Implications for Pharmaceutical Formulation
The assessment of intermolecular energies in the crystalline state of testosterone esters is crucial for understanding their stability and has direct implications for pharmaceutical formulation. researchgate.net Computational models, such as the Coulomb-London-Pauli (CLP) model, are used to calculate the total lattice energies and their components (Coulombic, polarization, dispersion, and repulsion). researchgate.net
Studies on a range of testosterone esters have shown that dispersion forces are the dominant contributors to the total lattice energy. nih.gov Furthermore, there is a general trend of increasing total lattice energy with the increasing length of the ester chain. This indicates that crystals of longer-chain esters are more tightly bound and exhibit greater stability. nih.govresearchgate.net
The solubility of testosterone esters is a critical factor in their formulation, particularly for oil-based depot injections. nih.gov These compounds are generally poorly soluble in water but are lipophilic, making them suitable for dissolution in lipid-based preparations. mdpi.com The choice of carrier oil (e.g., sesame oil, cottonseed oil) in a formulation can be influenced by the solubility of the specific ester. swolverine.com The intermolecular forces between the testosterone ester and the solvent molecules in the carrier oil will dictate the stability and release characteristics of the formulation.
Interactive Table: Crystal Lattice Energies for Select Testosterone Esters
| Compound | Coulombic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Lattice Energy (kJ/mol) |
|---|---|---|---|---|---|
| Testosterone Base | -45.9 | -18.4 | -138.8 | 52.3 | -150.8 |
| Testosterone Acetate | -39.1 | -16.0 | -143.2 | 44.9 | -153.4 |
| Testosterone Propionate | -37.5 | -15.1 | -151.7 | 45.4 | -158.9 |
| Testosterone Isocaproate | -38.6 | -15.8 | -184.2 | 57.0 | -181.6 |
| Testosterone Phenylpropionate | -43.1 | -19.9 | -189.7 | 62.4 | -190.3 |
| Testosterone Enanthate | -76.6 | -32.8 | -316.3 | 114.3 | -311.4 |
| Testosterone Decanoate | -72.6 | -32.3 | -405.8 | 134.4 | -376.3 |
Source: Adapted from data presented in studies on short, medium, and long-chain testosterone esters. nih.govmdpi.com
Enzymatic Cleavage Rate Comparisons Across Diverse Tissues and Ester Types
The therapeutic effect of this compound is dependent on its conversion to free testosterone through enzymatic cleavage of the caproate ester. This hydrolysis is carried out by non-specific esterase enzymes present in the blood and various tissues. The rate of this cleavage is a key determinant of the drug's pharmacokinetic profile.
Studies have shown that the rate of enzymatic cleavage of steroid esters can vary significantly depending on the tissue and the length of the ester chain. nih.gov Research investigating the cleavage of various steroid esters in human subcutaneous fatty tissue found that long-chain esters (oenanthates) were cleaved at a considerably greater rate than the corresponding short-chain esters (acetates). nih.gov This suggests that different enzymes may be responsible for the hydrolysis of long- and short-chain steroid esters. nih.gov
In contrast, other tissues such as the gastric mucosa, rectus musculature, placenta, and vaginal mucosa were found to split short-chain steroid esters more rapidly than long-chain esters. nih.gov The nature and position of the ester group within the steroid molecule also have a marked effect on the rate of enzymatic cleavage. nih.gov For this compound, its medium-length chain would result in a cleavage rate that is intermediate, contributing to its sustained-release properties. The instability of testosterone esters in whole blood, leading to rapid conversion to testosterone, has been noted, highlighting the importance of using esterase inhibitors during blood sample collection for accurate measurement in clinical trials. nih.gov
Functional Comparisons with Other Steroidal Compounds
The metabolic landscape of testosterone can be significantly influenced by the co-administration of other steroidal compounds, such as antiandrogens like Cyproterone Acetate and Gestonorone Caproate. These compounds can affect testosterone's action and metabolism through various mechanisms.
Cyproterone Acetate: This compound is a potent antiandrogen and progestin. wikipedia.org It functions by competitively blocking androgen receptors, thereby preventing testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), from exerting their effects. wikipedia.orgcancerresearchuk.org Additionally, due to its progestogenic activity, Cyproterone Acetate has antigonadotropic effects, which can suppress the production of testosterone by the gonads. wikipedia.org In vitro studies have shown that Cyproterone Acetate can influence the conversion of testosterone to androstenedione (B190577) in mouse kidney slices, though it does not affect 5α-reductase activity in that tissue. nih.gov
Gestonorone Caproate: This progestin has also been studied for its effects on testosterone metabolism, particularly in prostatic tissue. nih.gov Investigations have examined its mode of action on the metabolism of testosterone in human prostatic adenoma, both in vitro and in vivo. nih.gov Progestins like Gestonorone Caproate can inhibit the 5α-reductase enzyme, which is responsible for the conversion of testosterone to DHT. By reducing DHT levels, these compounds can mitigate some of the androgenic effects of testosterone.
Q & A
Q. What are the standard analytical protocols for characterizing Testosterone Caproate purity and stability in laboratory settings?
Methodological Answer: this compound should be analyzed using high-performance liquid chromatography (HPLC) with UV detection (λmax: 237 nm) for purity assessment . Stability studies require storage at -20°C in acetonitrile solutions, with batch-specific certificates of analysis to verify integrity over ≥5 years . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended, referencing its molecular formula (C25H38O3) and SMILES notation ([C@]12([C@@]3(...)C) .
Q. What safety protocols are essential for handling this compound in preclinical research?
Methodological Answer: Researchers must use PPE including safety goggles, nitrile gloves, and lab coats to prevent dermal/ocular exposure. Work should be conducted in a fume hood to avoid inhalation. Contaminated waste must be disposed of as hazardous material, adhering to institutional guidelines. Safety Data Sheets (SDS) provided by suppliers (e.g., Cayman Chemical) must be reviewed before use .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound be resolved?
Methodological Answer: Discrepancies often arise from CYP3A4/5-mediated metabolism variability. To address this:
- Conduct interspecies comparisons using hepatocyte models to assess metabolic rate differences .
- Use stable isotope labeling to track caproate ester hydrolysis and testosterone release in vivo .
- Validate findings against clinical pharmacokinetic studies measuring serum testosterone levels post-administration .
Critical Consideration:
Studies relying solely on questionnaire-based outcomes (e.g., symptom relief) without hormonal assays should be interpreted cautiously due to low correlation with biochemical data .
Q. What methodological considerations are critical for optimizing this compound synthesis in bioreactors?
Methodological Answer: Key factors include:
- Substrate Ratios: Maintain an acetate/ethanol ratio of 1:2 to minimize microbial inhibition (observed in Clostridium kluyveri studies) .
- Ethanol Concentration: Use adaptive laboratory evolution (ALE) to engineer strains tolerant to >300 mmol/L ethanol, enabling industrial-scale production .
- Process Monitoring: Employ gas chromatography (GC) for real-time caproate quantification, referencing ethyl caproate as an internal standard .
Q. How should researchers critically appraise literature on this compound’s anabolic effects?
Methodological Answer: Use a checklist to evaluate study quality:
- Design: Randomized controlled trials (RCTs) with placebo arms are preferred .
- Assay Validity: Verify testosterone measurement via LC-MS/MS (not immunoassays) to avoid cross-reactivity .
- Data Transparency: Ensure raw data availability and replication protocols (per APA guidelines) .
Example Checklist (Adapted from ):
| Criterion | Yes/No |
|---|---|
| Hormonal assay method stated? | |
| Conflicts of interest disclosed? | |
| Sample size justification? |
Q. What strategies mitigate biases in longitudinal studies assessing this compound’s therapeutic efficacy?
Methodological Answer:
Q. How can metabolic interactions between this compound and CYP3A4 inhibitors/inducers be modeled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
